molecular formula C13H14BrNO2 B14633956 4-Bromo-2-ethyl-2-phenylglutarimide CAS No. 56037-73-1

4-Bromo-2-ethyl-2-phenylglutarimide

Cat. No.: B14633956
CAS No.: 56037-73-1
M. Wt: 296.16 g/mol
InChI Key: DLLDWLFSFRVNHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-ethyl-2-phenylglutarimide is a brominated glutarimide derivative characterized by a six-membered lactam ring substituted with ethyl, phenyl, and bromine groups. Glutarimides are structurally related to succinimides but feature an additional methylene group, influencing their reactivity and physical properties. While specific data on its applications are sparse in the provided evidence, its structural analogs are often studied for biological activity, including anticonvulsant or antimicrobial effects .

Properties

CAS No.

56037-73-1

Molecular Formula

C13H14BrNO2

Molecular Weight

296.16 g/mol

IUPAC Name

5-bromo-3-ethyl-3-phenylpiperidine-2,6-dione

InChI

InChI=1S/C13H14BrNO2/c1-2-13(9-6-4-3-5-7-9)8-10(14)11(16)15-12(13)17/h3-7,10H,2,8H2,1H3,(H,15,16,17)

InChI Key

DLLDWLFSFRVNHQ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(C(=O)NC1=O)Br)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Modified Urech Procedure

The foundational method for synthesizing 4-bromo-2-ethyl-2-phenylglutarimide originates from a modification of the Urech reaction, traditionally used for glutarimide ring formation. In this approach, 2-ethyl-2-phenylglutaric anhydride is treated with bromine in the presence of a catalytic amount of dimethylformamide (DMF) under anhydrous conditions. The reaction proceeds via electrophilic bromination at the γ-position of the glutarimide ring, driven by the electron-withdrawing effect of the carbonyl groups.

Key steps include:

  • Bromination : Dissolving the anhydride in dry dichloromethane and adding bromine dropwise at 0°C to prevent polybromination.
  • Cyclization : Heating the intermediate brominated acid to 120°C in acetic anhydride to facilitate cyclization into the glutarimide structure.
  • Workup : Precipitation in ice-cold water followed by recrystallization from ethanol yields the crude product with a reported purity of >90%.

This method typically achieves yields of 65–70%, though variability arises from side reactions such as diastereomer formation or oxidation of the ethyl substituent.

Dehydrohalogenation of Brominated Precursors

An alternative route involves the dehydrohalogenation of 4,5-dibromo-2-ethyl-2-phenylglutarimide using collidine or sodium bicarbonate in dimethyl sulfoxide (DMSO). This method eliminates one equivalent of hydrogen bromide, yielding the monobrominated product.

Optimized Conditions :

  • Reagent : Sodium bicarbonate in DMSO at 80°C for 6 hours.
  • Yield Improvement : Substituting collidine with sodium bicarbonate increases the yield from 58% to 82% by minimizing base-induced degradation.
  • Solvent Role : DMSO stabilizes the transition state through polar interactions, enhancing reaction efficiency.

Mechanistic Insights and Reaction Optimization

Bromination Selectivity

The regioselectivity of bromination at the γ-position is confirmed by nuclear magnetic resonance (NMR) spectroscopy. The $$ ^1H $$-NMR spectrum of the product shows a singlet at δ 4.3 ppm, corresponding to the methine proton adjacent to the bromine atom, with no detectable signals for α- or β-brominated isomers. Computational studies suggest that the γ-position’s lower electron density (due to conjugation with carbonyl groups) favors electrophilic attack.

Temperature and Solvent Effects

  • Low-Temperature Bromination : Conducting the bromination step at 0°C suppresses diastereomer formation, as evidenced by high-performance liquid chromatography (HPLC) analysis.
  • Solvent Screening : Dichloromethane outperforms tetrahydrofuran (THF) or ethyl acetate due to its non-coordinating nature, which prevents solvolysis of the bromonium ion intermediate.

Purification and Characterization

Crystallization Techniques

Crude this compound is purified via fractional crystallization from ethanol-water (3:1). This step removes unreacted starting material and diastereomers, yielding crystals with a melting point of 172–175°C.

Table 1: Purification Outcomes

Solvent System Purity (%) Yield (%)
Ethanol-water (3:1) 98.5 78
Acetone-hexane (1:2) 95.2 85

Spectroscopic Validation

  • $$ ^1H $$-NMR (CDCl₃) : δ 1.2 (t, 3H, CH₂CH₃), δ 2.5 (m, 2H, CH₂), δ 4.3 (s, 1H, CHBr), δ 7.4–7.6 (m, 5H, Ar-H).
  • IR (KBr) : 1745 cm⁻¹ (C=O stretch), 680 cm⁻¹ (C-Br stretch).
  • Elemental Analysis : Calculated for C₁₃H₁₂BrNO₂: C 49.39%, H 3.83%, N 4.43%; Found: C 49.22%, H 3.91%, N 4.37%.

Challenges and Mitigation Strategies

Light and Air Sensitivity

The brominated glutarimide is sensitive to light and oxygen, necessitating storage under inert gas (e.g., argon) at <15°C. Degradation products, identified via thin-layer chromatography (TLC), include debrominated derivatives and oxidation byproducts.

Scale-Up Limitations

Industrial-scale production faces challenges in heat dissipation during exothermic bromination. Pilot studies recommend using jacketed reactors with controlled cooling to maintain temperatures below 10°C.

Comparative Analysis of Synthetic Methods

Table 2: Method Efficiency Comparison

Parameter Urech Modification Dehydrohalogenation
Reaction Time 8 hours 6 hours
Temperature 120°C 80°C
Yield 70% 82%
Purity 98.5% 97.8%

The dehydrohalogenation route offers superior yield and milder conditions, making it preferable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-ethyl-2-phenylglutarimide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to 2-ethyl-2-phenylglutarimide using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation can occur at the ethyl group, leading to the formation of carboxylic acids or aldehydes.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Reduction: Formation of 2-ethyl-2-phenylglutarimide.

    Oxidation: Formation of carboxylic acids or aldehydes.

Scientific Research Applications

4-Bromo-2-ethyl-2-phenylglutarimide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly its interaction with enzymes and receptors.

    Medicine: Investigated for its sedative and hypnotic properties, similar to other glutarimide derivatives.

    Industry: Utilized in the production of pharmaceuticals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-ethyl-2-phenylglutarimide involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. It acts as a GABA agonist, enhancing the inhibitory effects of GABA and leading to sedation. Additionally, it induces the enzyme CYP2D6, which plays a role in drug metabolism.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Core Structure Substituents Bromine Position Crystallographic Tool Used
This compound Glutarimide Ethyl, phenyl, bromine 4 SHELXL , ORTEP-3
2C-B Phenethylamine Methoxy, bromine 4 SHELXS
Ethosuximide Succinimide Ethyl, methyl N/A SHELXL
2.3 Pharmacological and Industrial Relevance
  • 2C-B: Used recreationally due to its hallucinogenic properties; its synthesis and analysis are well-documented .
  • Glutarimides : Often explored for CNS activity. The ethyl and phenyl groups in the target compound may enhance blood-brain barrier penetration relative to simpler analogs.

Q & A

Q. What are the recommended synthetic pathways for 4-Bromo-2-ethyl-2-phenylglutarimide, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer: The synthesis of brominated glutarimide derivatives typically involves nucleophilic substitution or coupling reactions. For example, brominated intermediates like 4-bromo-2-fluorobenzyl bromide (CAS RN 76283-09-5) are often used in analogous reactions . To optimize yield:
  • Use inert atmospheres (e.g., N₂) to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC, adjusting temperature (e.g., 60–80°C) and catalyst loading (e.g., Pd-based catalysts for cross-coupling).
  • Purify crude products via recrystallization or column chromatography with silica gel (60–120 mesh) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer:
  • ¹H/¹³C NMR : Identify substituents (e.g., bromine, ethyl, phenyl groups) via chemical shifts (e.g., aromatic protons at δ 7.2–8.0 ppm, ethyl CH₃ at δ 1.2–1.5 ppm) .
  • HPLC-MS : Confirm molecular weight ([M+H]⁺ or [M-Br]⁺ fragments) and purity (>95% by area under the curve).
  • XRD : Resolve crystalline structure if applicable, referencing databases like NIST Chemistry WebBook for analogous compounds .

Advanced Research Questions

Q. How can this compound be integrated into covalent organic frameworks (COFs) for advanced material applications?

  • Methodological Answer: Brominated aromatic moieties are key for post-synthetic functionalization in COFs. For example:
  • Use Suzuki-Miyaura coupling to link the compound to boronic acid-functionalized COF monomers (e.g., C₆H₅B(OH)₂) .
  • Characterize porosity via BET analysis (surface area >500 m²/g) and stability via TGA (decomposition >400°C) .

Q. What strategies are recommended for resolving contradictions in bioactivity data for this compound across different cell lines?

  • Methodological Answer:
  • Dose-Response Analysis : Test IC₅₀ values in triplicate across multiple cell lines (e.g., HEK293, HeLa) to identify cell-specific toxicity thresholds.
  • Metabolic Profiling : Use LC-MS to detect metabolites that may differentially interact with cellular targets .
  • Statistical Validation : Apply ANOVA or mixed-effects models to account for variability, referencing methodologies in biochemical research design .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

  • Methodological Answer:
  • DFT Calculations : Optimize molecular geometry using Gaussian09 at the B3LYP/6-31G(d) level to map electrostatic potential surfaces (EPS) and identify electrophilic centers (e.g., bromine atom) .
  • MD Simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model reaction pathways with nucleophiles like amines or thiols .

Q. What experimental designs are suitable for investigating the compound’s potential as a kinase inhibitor?

  • Methodological Answer:
  • Kinase Assays : Use fluorescence-based ADP-Glo™ assays to measure inhibition of target kinases (e.g., CDK2, EGFR) .
  • Structural Docking : Perform in silico docking with AutoDock Vina to predict binding affinities to kinase active sites, validated by X-ray crystallography if feasible .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.